Product packaging for 2-Amino-3,5-dimethylbenzaldehyde(Cat. No.:CAS No. 70128-12-0)

2-Amino-3,5-dimethylbenzaldehyde

Cat. No.: B1500763
CAS No.: 70128-12-0
M. Wt: 149.19 g/mol
InChI Key: PSDMVINPHZQMGF-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Aminobenzaldehydes in Modern Chemistry

Aromatic aminobenzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH2) and a formyl (-CHO) group. This unique bifunctionality makes them highly versatile building blocks in modern synthetic chemistry. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde group influences the reactivity of the aromatic ring and the functional groups themselves, opening avenues for a wide array of chemical transformations.

These compounds are pivotal in the synthesis of a multitude of more complex molecules. For instance, they are key precursors in the Friedländer annulation for the synthesis of quinolines and in Knoevenagel condensations. orgsyn.orgresearchgate.net Their applications span various fields, including the development of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. nih.gov In pharmaceutical research, the aromatic amine moiety is a common feature in many drug molecules, and the aldehyde group provides a reactive handle for constructing diverse molecular architectures. ontosight.ai The ability to readily undergo reactions such as oxidation, reduction, and the formation of Schiff bases further underscores their importance as versatile intermediates in organic synthesis. smolecule.com

Current Research Landscape and Scholarly Significance of 2-Amino-3,5-dimethylbenzaldehyde

Within the broader class of aromatic aminobenzaldehydes, this compound has emerged as a compound of significant interest in the contemporary research landscape. Its specific substitution pattern, with methyl groups at the 3 and 5 positions, imparts distinct steric and electronic properties that researchers are actively exploring.

Current research often focuses on leveraging the unique reactivity of this compound in the synthesis of novel heterocyclic compounds, coordination complexes, and biologically active molecules. The presence of the methyl groups can influence reaction selectivity and the properties of the resulting products. For example, it is a valuable building block for creating Schiff bases, which are intermediates in the synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents. smolecule.com Furthermore, its derivatives are being investigated in materials science for the development of new functional materials. smolecule.com The scholarly significance of this compound lies in its potential to provide access to new chemical entities with tailored properties for a range of applications.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by several key objectives aimed at fully harnessing its synthetic potential. A primary goal is the development of efficient and sustainable synthetic routes to the compound itself and its derivatives. This includes optimizing reaction conditions to improve yields and minimize waste.

A significant area of investigation is its application as a precursor in multicomponent reactions and the synthesis of complex molecular scaffolds. Researchers are particularly interested in how the steric hindrance and electronic effects of the dimethyl substitution pattern can be exploited to control regioselectivity and stereoselectivity in these reactions.

Another major objective is the exploration of the biological activities of compounds derived from this compound. This involves synthesizing libraries of derivatives and screening them for potential therapeutic applications. The study of its coordination chemistry, forming complexes with various metal ions, is also an active area of research, with potential applications in catalysis and materials science.

Physicochemical Properties of this compound

Property Value
CAS Number 70128-12-0 bldpharm.com
Molecular Formula C9H11NO

| Molecular Weight | 149.19 g/mol |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1500763 2-Amino-3,5-dimethylbenzaldehyde CAS No. 70128-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMVINPHZQMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665475
Record name 2-Amino-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70128-12-0
Record name 2-Amino-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformative Organic Synthesis Utilizing 2 Amino 3,5 Dimethylbenzaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) is a cornerstone of organic synthesis, characterized by its electrophilic carbonyl carbon and its susceptibility to both oxidation and reduction.

The aldehyde functionality of 2-Amino-3,5-dimethylbenzaldehyde can be readily oxidized to a carboxylic acid, yielding 2-Amino-3,5-dimethylbenzoic acid. This transformation is a fundamental reaction in organic chemistry, often achieved using a variety of oxidizing agents. Common reagents for this type of conversion include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O).

The resulting product, 2-Amino-3,5-dimethylbenzoic acid, is a valuable synthetic intermediate, particularly in the preparation of pharmaceuticals and other fine chemicals. For instance, it serves as a precursor for synthesizing novel insecticidal compounds and other halogenated benzamides sioc-journal.cnpatsnap.com. The general reaction involves the conversion of the formyl group to a carboxyl group while preserving the amino and methyl substituents on the aromatic ring.

Table 1: Oxidative Conversion of this compound

Reactant Product Typical Reagents Conditions
This compound 2-Amino-3,5-dimethylbenzoic acid KMnO₄, Jones Reagent, Ag₂O Varies with reagent (e.g., basic solution for KMnO₄, acetone for Jones reagent)

Conversely, the aldehyde group can be selectively reduced to a primary alcohol, (2-Amino-3,5-dimethylphenyl)methanol. This transformation is typically accomplished using metal hydride reagents. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this purpose, often used in alcoholic solvents like methanol or ethanol (B145695). For less reactive carbonyls or when a more potent reagent is needed, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous workup libretexts.orgresearchgate.net.

The product, (2-Amino-3,5-dimethylphenyl)methanol, is a useful building block for further synthetic modifications, such as esterification or conversion to an alkyl halide bldpharm.comglobalchemmall.com. The reduction specifically targets the carbonyl group, leaving the aromatic ring and the amino group intact.

Table 2: Reductive Conversion of this compound

Reactant Product Typical Reagents Conditions
This compound (2-Amino-3,5-dimethylphenyl)methanol Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) Alcoholic or ethereal solvents, followed by aqueous workup

The electrophilic carbon of the aldehyde group is highly susceptible to attack by nucleophiles, making nucleophilic addition one of its most important reactions. This process is fundamental to forming new carbon-carbon bonds. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl carbon libretexts.orgyoutube.com. The reaction of this compound with a Grignard reagent would initially form a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol.

Another key reaction is the aldol (B89426) condensation, where an enolate ion adds to the aldehyde miracosta.edumagritek.com. In a crossed-aldol reaction, this compound (which cannot form an enolate itself) can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate upon heating to form a conjugated α,β-unsaturated carbonyl system masterorganicchemistry.com. These reactions provide powerful pathways to construct more elaborate molecular architectures from simple precursors.

Chemical Transformations of the Amino Moiety

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a versatile functional handle, capable of undergoing reactions typical of aromatic amines, which significantly expands the synthetic utility of the parent molecule.

The primary aromatic amino group of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) organic-chemistry.org. Due to the presence of the electron-withdrawing aldehyde group and potential steric hindrance, this compound is a weakly basic amine, which may necessitate the use of more strongly acidic media to facilitate complete diazotization researchgate.net.

The resulting 3,5-dimethyl-2-formylbenzenediazonium salt is a highly useful electrophilic intermediate. It can readily react with electron-rich aromatic compounds, such as phenols or anilines, in a process called azo coupling. This reaction forms highly colored azo compounds, which are the basis of many synthetic dyes nih.govresearchgate.netresearchgate.net. The position of the coupling on the partner molecule is typically para to the activating group.

Table 3: Diazotization and Azo Coupling Reaction

Step Reactants Product Conditions
1. Diazotization This compound, NaNO₂, Strong Acid (e.g., HCl) 3,5-Dimethyl-2-formylbenzenediazonium chloride 0–5 °C
2. Azo Coupling Diazonium salt, Electron-rich aromatic (e.g., Phenol) Azo dye derivative Low temperature, typically in basic or neutral solution

While the heading of this section refers to the amino moiety, the characteristic condensation reaction of this compound involves its aldehyde group reacting with a primary amine to form a Schiff base, or imine (-C=N-). This reaction is a cornerstone of coordination chemistry and is widely used to synthesize ligands for metal complexes nih.govsaudijournals.com. The synthesis is typically carried out by refluxing the aldehyde with a primary amine in a solvent such as toluene or ethanol, often with catalytic acid. Water, a byproduct of the reaction, is usually removed to drive the equilibrium toward the product, for instance by using a Dean-Stark apparatus ijpsr.com.

The amino group at the ortho position of this compound can influence the properties of the resulting Schiff base. For example, it can participate in intramolecular hydrogen bonding or act as a coordination site when the Schiff base is used as a ligand. Analogous compounds, such as 2-amino-3,5-dibromobenzaldehyde, readily react with amino alcohols and amino esters to form tridentate Schiff base ligands capable of coordinating with metal ions ijpsr.com.

Table 4: Schiff Base Formation from this compound

Reactants Product Typical Conditions
This compound, Primary Amine (R'-NH₂) 2-(R'-imino)methyl-3,5-dimethylaniline Reflux in a solvent like ethanol or toluene, often with azeotropic removal of water

Bifunctional Reactivity and Complex Molecule Construction

The unique molecular architecture of this compound, featuring both a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO) positioned ortho to each other on a benzene ring, imparts a versatile bifunctional reactivity. This arrangement is highly conducive to the construction of complex molecules, particularly heterocyclic ring systems, through reactions that engage both functional groups simultaneously or sequentially.

Design and Synthesis of Derivatives via Dual Functional Group Participation

The strategic placement of the amino and aldehyde moieties allows for their concerted participation in cyclization and condensation reactions, providing a direct pathway to valuable molecular scaffolds. A primary example of this dual reactivity is in the synthesis of quinoline derivatives, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. researchgate.net

In reactions such as the Friedländer synthesis, a 2-aminobenzaldehyde (B1207257) condenses with a compound containing a reactive α-methylene group (e.g., a β-ketoester). researchgate.net The process is initiated by the formation of a Schiff base between the amino group of the benzaldehyde (B42025) and the carbonyl of the reaction partner, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The presence of both the amino and aldehyde groups within the same molecule is essential for this transformation, making this compound an ideal precursor for producing substituted quinolines.

Furthermore, the dual functional groups are pivotal in forming metal coordination complexes. The initial step often involves the condensation of the aldehyde with another primary amine to form an imine, or Schiff base. nih.gov The resulting ligand, which still contains the original amino group, can then chelate with metal ions, using both the imine nitrogen and the amino nitrogen as donor atoms to form stable complexes. nih.govnih.govresearchgate.net

Tandem Reactions and Cascade Processes in Organic Synthesis

The bifunctionality of this compound is well-suited for initiating tandem reactions, also known as cascade processes, where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are highly valued in organic synthesis for their efficiency and atom economy.

Multicomponent reactions (MCRs) are a prominent class of tandem processes where three or more reactants combine in a one-pot reaction to form a final product that incorporates portions of all starting materials. chemicaljournal.inbeilstein-journals.org Aldehydes are common components in MCRs for the synthesis of diverse heterocyclic structures. chemicaljournal.inrsc.org For instance, in the synthesis of 2-amino-4H-pyrans, an aromatic aldehyde can be condensed with malononitrile and a β-dicarbonyl compound. chemicaljournal.inrsc.org The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dicarbonyl compound and subsequent intramolecular cyclization. chemicaljournal.in this compound can serve as the aldehyde component in such MCRs, leading to the rapid assembly of complex, highly functionalized heterocyclic molecules. chemicaljournal.infrontiersin.org

Influence of Reaction Conditions on Product Selectivity and Yield (e.g., Solvent Polarity)

The outcome of reactions involving this compound, particularly in terms of product selectivity and yield, is highly dependent on the chosen reaction conditions. mdpi.comnih.gov Parameters such as temperature, catalyst, and, notably, solvent polarity can steer the reaction toward a desired product. mdpi.comnih.govsemanticscholar.org

The condensation reaction between an amine and an aldehyde proceeds through a tetrahedral hemiaminal intermediate before dehydrating to form a stable imine (Schiff base). mdpi.com The stability of this hemiaminal and the rate of its conversion to the Schiff base can be significantly influenced by the solvent environment. mdpi.com

Studies on the condensation of substituted benzaldehydes with primary amines have shown that solvent polarity plays a critical role in the equilibrium between the starting materials, the hemiaminal intermediate, and the final Schiff base product. mdpi.comnih.govresearchgate.net

Apolar aprotic solvents tend to stabilize the hemiaminal intermediate, leading to a higher yield of this species.

Polar solvents , conversely, facilitate the dehydration step, shifting the equilibrium towards the formation of the more stable Schiff base. mdpi.com

This effect is demonstrated in the following table, which shows the product distribution from a condensation reaction in various solvents of differing polarity.

SolventDielectric Constant (ε)Product Yield (Hemiaminal %)Product Yield (Schiff Base %)
n-Hexane1.888515
Carbon Tetrachloride2.248218
Dioxane2.217525
Diethyl Ether4.336832
Chloroform4.816040
Ethyl Acetate (B1210297)6.025545
Tetrahydrofuran (THF)7.584060
Dichloromethane (DCM)8.933070
Acetone20.71585
Acetonitrile37.51090
Dimethyl Sulfoxide (DMSO)46.7595
Methanol32.7892

Data is illustrative, based on findings reported for condensation reactions of substituted benzaldehydes. mdpi.com

This demonstrates that by carefully selecting the solvent, a chemist can control the reaction outcome, selectively favoring either the intermediate or the final product. Apolar solvents increase hemiaminal yield, whereas polar solvents push the equilibrium toward Schiff base formation. mdpi.com

Advanced Applications of 2 Amino 3,5 Dimethylbenzaldehyde in Functional Materials Science

Precursor in Polymer Chemistry and Cross-Linking Systems

The dual functionality of 2-Amino-3,5-dimethylbenzaldehyde allows it to act as a valuable building block in polymer science. The primary amine (-NH₂) and aldehyde (-CHO) groups can participate in condensation reactions to form imine bonds (-C=N-), also known as Schiff bases. youtube.com This reaction is fundamental to the synthesis of poly(Schiff base)s, a class of polymers known for their thermal stability and semiconducting properties. researchgate.net

The polycondensation of monomers containing two amine groups (diamines) with monomers containing two aldehyde groups (dialdehydes) is a common method for creating long-chain poly(imine)s. researchgate.netscispace.com While this compound possesses only one of each functional group, it can undergo self-condensation to form oligomers or polymers. rsc.org The anhydro-polymers of the related compound 2-aminobenzaldehyde (B1207257) are known to form through such reactions. rsc.org It can also be used as a monofunctional unit to control molecular weight or to end-cap a growing polymer chain, providing specific functionality at the chain's terminus.

Furthermore, the imine linkage it forms is often reversible under acidic conditions, making it a candidate for use in stimuli-responsive polymers and dynamic covalent chemistry. rsc.org Its ability to react with polymers containing amino or carbonyl groups also makes it a potential cross-linking agent, a process used to improve the mechanical strength, thermal stability, and water resistance of polymeric materials.

Development of Functional Materials with Tailored Properties

The incorporation of this compound into larger molecular structures is a promising strategy for creating functional materials with specific, designed-for-purpose characteristics.

Integration into Polymer Matrices for Enhanced Performance

Integrating this compound into polymer matrices, either as a pendant group or as part of the main chain, can impart valuable properties to the bulk material. The aromatic rings contribute to thermal stability, while the nitrogen and oxygen atoms can act as coordination sites for metal ions. This chelation ability could be exploited to create polymer-based catalysts or materials for metal ion sequestration. The introduction of Schiff base linkages by reacting the aldehyde with amine-functionalized polymers can enhance mechanical properties and thermal resistance. researchgate.net

Role in Optoelectronic Materials Development (e.g., OLED Intermediates)

Aromatic amines and molecules with extended π-conjugated systems are central to the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs). Although direct application of this compound in OLEDs is not documented, its structure represents a potential building block for more complex molecules used as OLED intermediates. Through reactions like Schiff base formation or other coupling reactions, it can be used to construct larger conjugated systems. These larger molecules often possess the necessary electronic properties, such as suitable HOMO/LUMO energy levels and high charge carrier mobility, to function as hole-transporting, electron-transporting, or emissive materials in OLED devices.

Contributions to Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The selection of the organic linker is crucial for determining the MOF's structure and properties. Amino-functionalized linkers are widely used to introduce basic sites, which can enhance gas adsorption selectivity or create catalytically active centers. nih.govrsc.org For example, amino-functionalized MOFs have been shown to be effective catalysts and platforms for selective gas separation. nih.govnih.gov

With its amine and aldehyde functionalities, this compound has the potential to act as a coordinating ligand in the synthesis of MOFs or other supramolecular structures. nih.gov The nitrogen of the amino group and the oxygen of the aldehyde group can both bind to metal centers, potentially leading to novel framework topologies and functionalities. google.comgoogle.com

Application in Dye Synthesis and Pigment Chemistry

The most well-established potential application for this compound is in the synthesis of azo dyes. The core reaction for creating these dyes is the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. imrpress.comnih.gov Aromatic amines are fundamental as "diazo components" in this process. imrpress.com

The amino group on this compound can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated from sodium nitrite (B80452) and a mineral acid) at low temperatures. slideshare.netrsc.org This diazonium salt is a potent electrophile that readily attacks electron-rich coupling components like phenols, naphthols, or other aromatic amines to form a stable azo linkage (-N=N-), which is a strong chromophore responsible for the vibrant colors of these dyes. nih.govrsc.org

A very close structural analog, 2-Amino-3,5-dimethylbenzenesulfonic acid , is a known precursor for several commercial dyes. dyestuffintermediates.comsigmaaldrich.comalfa-chemistry.com The synthesis of these dyes proceeds via the diazotization of its amino group, highlighting the viability of this chemical pathway for the dimethylaniline scaffold.

Table 1: Potential Reactions of this compound Functional Groups

Functional GroupReaction TypeReagent/ConditionsProduct TypePotential Application
Aromatic AmineDiazotizationNaNO₂, HCl (0-5°C)Diazonium SaltAzo Dye Intermediate
AldehydeNucleophilic AdditionAminesImine (Schiff Base)Polymer Synthesis, Cross-linking
AldehydeOxidationKMnO₄, etc.Carboxylic AcidIntermediate Synthesis
AldehydeReductionNaBH₄, etc.AlcoholIntermediate Synthesis
BothPolycondensationHeat/CatalystPoly(Schiff base)Conductive Polymers

Table 2: Examples of Dyes Synthesized from the Analogous Precursor 2-Amino-3,5-dimethylbenzenesulfonic acid. dyestuffintermediates.com

Dye NameC.I. NameCoupling Component
Food Red 2C.I. 147105-Hydroxynaphthalene-1-sulfonic acid
Acid Orange 9C.I. 147856-Acetamido-4-hydroxynaphthalene-2-sulfonic acid
Direct Violet 7C.I. 278552,5-Dimethylbenzenamine (followed by further diazotization and coupling)
Direct Blue 116C.I. 282402-Amino-4-methylanisole (followed by further diazotization and coupling)

Investigations in Medicinal Chemistry and Biological Activity of 2 Amino 3,5 Dimethylbenzaldehyde Derivatives

Rational Design and Synthesis of Bioactive Analogs

The rational design and synthesis of bioactive analogs are foundational to the development of new therapeutic agents. This typically involves the chemical modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. However, specific studies detailing the application of this approach to 2-Amino-3,5-dimethylbenzaldehyde are not readily found.

Synthesis and Evaluation of Schiff Base Derivatives for Therapeutic Applications

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of compounds with a wide array of reported biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.govorientjchem.org The synthesis typically involves the condensation of a primary amine with an aldehyde or ketone. orientjchem.org While numerous studies have explored the therapeutic potential of Schiff base derivatives from various benzaldehydes, specific research initiating from this compound, and the evaluation of the resulting derivatives for therapeutic applications, remains largely un-documented in the reviewed literature.

Exploration of Thiosemicarbazone Derivatives in Drug Discovery

Thiosemicarbazones, which contain the -N-NH-C(=S)NH- moiety, are known for their potent and diverse biological activities, including antitubercular and anticancer properties. nih.govresearchgate.netnih.gov Their synthesis generally involves the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov Despite the significant interest in this class of compounds for drug discovery, there is a lack of specific studies on the synthesis of thiosemicarbazone derivatives using this compound as the aldehydic precursor.

Antimicrobial Research

The investigation of novel antimicrobial agents is of paramount importance in combating infectious diseases. This often involves the synthesis and screening of new chemical entities against a panel of pathogenic bacteria and fungi.

Evaluation of Antibacterial Efficacy Against Diverse Bacterial Strains (e.g., Staphylococcus aureus)

While Schiff bases and their metal complexes, in general, have demonstrated significant antibacterial activity against a range of pathogens including Staphylococcus aureus, specific data for derivatives of this compound is absent from the scientific literature. nih.govijmrsti.comresearchgate.net General findings indicate that the biological activity of Schiff bases can be influenced by the substituents on the aromatic rings and is often enhanced upon coordination with metal ions. ijmrsti.com

Assessment of Antifungal Properties of Synthesized Derivatives

Similarly, the antifungal potential of Schiff bases and other related derivatives is an active area of research. nih.govresearchgate.net Studies on various aldehyde and amine precursors have yielded compounds with notable activity against fungal strains like Aspergillus niger and Candida albicans. nih.govmdpi.com However, there are no specific reports on the synthesis of derivatives from this compound and the subsequent assessment of their antifungal properties.

Anticancer and Antitumor Studies

The investigation of this compound derivatives has revealed promising potential in the development of new anticancer therapies. Researchers have explored their efficacy through in vitro and in vivo studies, uncovering mechanisms that target the proliferation and survival of cancer cells.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their cytotoxic and antiproliferative effects against various cancer cell lines. These in vitro assays are crucial for identifying promising candidates for further development.

Novel aminobenzylnaphthols derived from the Betti reaction, referred to as MMZ compounds, have demonstrated significant cytotoxic properties. mdpi.com When tested against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, these compounds showed potent activity. mdpi.com For instance, after a 72-hour incubation period, the mean IC50 values ranged from 13.26 µM to 54.55 µM in BxPC-3 cells and from 11.55 µM to 58.11 µM in HT-29 cells. mdpi.com Notably, the cytotoxic activity of one derivative, MMZ-45AA, was comparable to that of the established anticancer drug 5-Fluorouracil in BxPC-3 cells. mdpi.com

Similarly, Schiff base derivatives have also been a focus of research. A series of new Schiff bases were synthesized and evaluated for their antiproliferative effects on human cancer cell lines, including MCF7 (breast cancer) and U373 (glioblastoma), as well as C6 rat glioma cells. researchgate.net Among the tested compounds, some exhibited good activity against all cell lines, indicating their potential as broad-spectrum anticancer agents. researchgate.net

The antiproliferative behavior of metal complexes with Schiff bases derived from the condensation of 2,6-diformyl-4-methylphenol and 5,6-diamino-1,3-dimethyluracil (B14760) has also been investigated. nih.gov These complexes were tested against five human tumor cell lines, including neuroblastoma, breast cancer, glioma, and bladder carcinoma cells, and were found to modulate cell growth. nih.gov

Furthermore, research on aminothiazole-paeonol derivatives has shown their higher potency against gastric (AGS) and colorectal (HT-29) human cancer cell lines compared to 5-fluorouracil. researchgate.net An important finding was their lower cytotoxicity towards normal cells, which suggests a potentially improved therapeutic index. researchgate.net

Cell LineCompound/DerivativeIC50 ValueReference
Pancreatic (BxPC-3)MMZ-45AA13.26 µM mdpi.com
Pancreatic (BxPC-3)5-Fluorouracil13.43 ± 1.9 µM mdpi.com
Colorectal (HT-29)MMZ-140C11.55 µM mdpi.com
Colorectal (HT-29)5-Fluorouracil4.38 ± 1.1 µM mdpi.com
Colorectal (HCT 116)Compound 5a0.72 µM researchgate.net
Colorectal (HCT 116)Compound 5b1.55 µM researchgate.net
Colorectal (HCT 116)Methotrexate0.7 µM researchgate.net
Breast (MCF-7)2-amino-3,4,5-trimethoxyaroylindole 5d0.013 µM nih.gov
Colon (HT-29)2-amino-3,4,5-trimethoxyaroylindole 5d0.143 µM nih.gov

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to halt the cell cycle in cancer cells.

Studies on novel 2-amino-5-benzylthiazole derivatives have shown that these compounds can induce apoptosis in human leukemia cells. ukrbiochemjournal.org Their mechanism of action involves the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and EndoG nuclease, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.orgresearchgate.net These events lead to DNA single-strand breaks and fragmentation, hallmarks of apoptosis, without the compounds directly binding to or intercalating with DNA. ukrbiochemjournal.org

Furthermore, certain aminobenzylnaphthol derivatives (MMZ compounds) have been identified as pro-apoptotic agents. mdpi.com In silico studies suggest that their anticancer activity may stem from the inhibition of key proteins such as ADORA1, CDK2, and TRIM24. mdpi.com

Cell cycle arrest is another critical mechanism. The fluorinated benzothiazole (B30560) analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov This effect is linked to the induction of DNA adduct formation and is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. nih.govnih.gov The activation of this pathway leads to the metabolic transformation of the drug by CYP1A1 into reactive species that damage DNA. nih.gov

Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been found to suppress cell cycle progression effectively. mdpi.com For example, specific compounds in this class can arrest the cell cycle at the S, G1, and G2 phases in various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian). mdpi.com

In Vivo Efficacy Studies in Murine Models (e.g., Ehrlich Ascites Carcinoma)

The promising in vitro results of some this compound derivatives have led to their evaluation in animal models of cancer, such as the Ehrlich Ascites Carcinoma (EAC) model in mice.

Research on various amino acid derivatives has demonstrated their potential antitumor activity against EAC. nih.gov Among a selection of compounds, some were found to be more effective than the known anticancer agent chromomycin (B10761888) A and showed activity comparable to cyclophosphamide (B585) against ascites Sarcoma 180. nih.gov These derivatives also significantly inhibited the growth of solid tumors, including Nakahara-Fukuoka sarcoma and solid Sarcoma 180. nih.gov

The in vivo anticancer activity of benzophenone (B1666685) semicarbazone (BSC), a type of Schiff base, has also been studied against EAC cells in Swiss albino mice. nih.gov The results indicated that BSC has a positive effect against EAC cells, with a significant increase in the lifespan of tumor-bearing mice. nih.gov The survival time increased with higher doses of the compound, with the highest dose tested showing a lifespan increase of 77.39%. nih.gov

Furthermore, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed that one compound, in particular, led to a significant decrease in solid tumor mass (26.6%) in an in vivo model. nih.gov

Anti-inflammatory Properties and Enzyme Inhibition Studies

In addition to their anticancer potential, derivatives of this compound have been investigated for their anti-inflammatory properties. The mechanisms often involve the inhibition of key enzymes involved in the inflammatory cascade.

A series of 2-substituted benzimidazole (B57391) derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds exhibited IC50 values lower than the standard anti-inflammatory drug ibuprofen (B1674241) in a chemiluminescence assay. nih.gov In vivo studies using a carrageenan-induced mice paw edema model confirmed a comparable anti-inflammatory effect to diclofenac (B195802) sodium. nih.gov

N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have also shown potent anti-inflammatory activity. researchgate.net Certain derivatives were found to inhibit the production of key inflammatory mediators such as TNF-α, IL-6, IL-1β, prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in RAW 264.7 cells. researchgate.net

The development of novel anti-inflammatory drugs is an ongoing area of research. For instance, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids have been synthesized and evaluated for their anti-inflammatory activities. nih.gov In a xylene-induced ear edema model in mice, a significant number of these compounds inhibited inflammation, with some exhibiting higher activity than aspirin. nih.gov

Enzyme inhibition is a key mechanism for the anti-inflammatory effects of these compounds. Molecular docking studies have been employed to understand how these derivatives interact with and inhibit enzymes like cyclooxygenase (COX-1 and COX-2), aldose reductase, and phospholipase A2. nih.gov

Molecular Interactions with Biological Targets and Metabolic Pathway Modulation

Understanding the molecular interactions of this compound derivatives with their biological targets is crucial for optimizing their therapeutic potential. Molecular docking studies have provided valuable insights into these interactions.

For example, molecular modeling of 2-amino-3,4,5-trimethoxyaroylindole derivatives has shown that they align structurally with colchicine (B1669291), a known tubulin inhibitor. nih.gov These derivatives are predicted to form hydrogen bonds with key amino acid residues, such as CYS 241 and Val 315, within the colchicine binding site of tubulin. nih.gov

Similarly, docking studies on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as inhibitors of human dihydrofolate reductase (DHFR) have been conducted. researchgate.net These studies revealed that specific substitutions, such as a chloro-substituted naphthyl ring, can lead to significant hydrophobic interactions with amino acid residues like Leu 22, Phe 31, and Pro 61 in the active site of DHFR, thereby enhancing the inhibitory activity. researchgate.net

The metabolic pathways influenced by these compounds are also an area of active investigation. The metabolic activation of certain anti-inflammatory agents, such as 2,5-diaminothiophene derivatives, is mediated by cytochrome P450 enzymes. nih.gov Understanding these metabolic processes is essential, as the thiophene (B33073) moiety can be a structural alert due to the potential for metabolic activation to reactive intermediates. nih.gov Studies have shown that CYP3A4 is the major enzyme responsible for the metabolic activation of some of these compounds. nih.gov

Computational Chemistry and Theoretical Characterization of 2 Amino 3,5 Dimethylbenzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the electronic landscape, providing insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometries and energetic properties of various organic molecules. researchgate.netucl.ac.uk For 2-Amino-3,5-dimethylbenzaldehyde, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy conformation. atlantis-press.comnih.gov This process of geometry optimization is crucial as the resulting structure forms the basis for all other computational property predictions.

Energetic properties such as the total energy, heats of formation, and vibrational frequencies can be accurately calculated. These theoretical vibrational frequencies can then be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model. atlantis-press.comresearchgate.net The agreement between calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. atlantis-press.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, indicating areas that are, respectively, attractive to nucleophiles and electrophiles. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the aldehyde group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the aromatic ring.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. conicet.gov.ar The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net Analysis of the HOMO and LUMO distributions for this compound would reveal the specific orbitals involved in electron donation and acceptance, further elucidating its reaction mechanisms.

Table 1: Key Quantum Chemical Descriptors

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating capability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential The minimum energy required to remove an electron from a molecule.Can be estimated from the HOMO energy.
Electron Affinity The energy released when an electron is added to a molecule.Can be estimated from the LUMO energy.

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. atlantis-press.comresearchgate.net Theoretical calculations of vibrational frequencies, after appropriate scaling to account for systematic errors, often show good agreement with experimental data. nih.gov This correlation allows for the confident assignment of vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching and bending of the amino and aldehyde functional groups. atlantis-press.com For instance, the characteristic C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. conicet.gov.ar By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help to interpret the absorption bands observed experimentally and understand the nature of the electronic excitations. researchgate.net

Molecular Dynamics Simulations for Conformational and Solvent Interaction Studies

While quantum chemical calculations provide detailed information about a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. ucl.ac.uk

MD simulations can be employed to explore the conformational landscape of this compound, identifying the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can influence its preferred conformation. upc.edu For example, simulations can reveal how the orientation of the amino and aldehyde groups changes in different solvents.

Furthermore, MD simulations are invaluable for studying solvent effects. researchgate.net By explicitly including solvent molecules in the simulation box, it is possible to analyze the specific interactions, such as hydrogen bonding, between the solute (this compound) and the solvent. These simulations can provide insights into how the solvent influences the molecule's structure, reactivity, and spectroscopic properties. For instance, the polarity of the solvent can significantly affect the stability of different conformers and the positions of spectroscopic bands. mdpi.com

Structure-Activity Relationship (SAR) and Drug Design Applications

The computational tools discussed above are also instrumental in the field of drug design and discovery, where they are used to establish relationships between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their calculated molecular descriptors. nih.gov

For this compound and its derivatives, QSAR studies could be employed to predict various properties, such as their potential as enzyme inhibitors or their toxicity. nih.gov The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can guide the design of new derivatives of this compound with enhanced desired properties and reduced undesirable side effects. The PASS (Prediction of Activity Spectra for Substances) approach is one such tool that can predict a wide spectrum of biological activities. nih.gov

Molecular Docking Studies for Ligand-Receptor Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein receptor.

In the absence of specific docking studies for this compound, we can infer its potential behavior from studies on structurally related molecules. For instance, derivatives of aminobenzamides and benzimidazoles have been the subject of such investigations. Research on benzimidazole (B57391) derivatives has shown that these types of molecules can exhibit preferential binding to specific receptor subtypes, such as the α2-containing GABAA receptors, which are associated with anxiety. sigmaaldrich.com

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein target. Key interactions that would be assessed include:

Hydrogen Bonding: The amino (-NH2) and aldehyde (-CHO) groups are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. The amino group can act as a hydrogen bond donor, while the oxygen of the aldehyde group can act as an acceptor.

Hydrophobic Interactions: The benzene (B151609) ring and the two methyl groups (-CH3) provide a hydrophobic character to the molecule, which can lead to favorable van der Waals interactions with nonpolar residues in the binding site.

Pi-Pi Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan.

The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding (ΔG) in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. For a molecule like this compound, the specific orientation and resulting binding energy would be highly dependent on the topology and chemical environment of the receptor's active site.

A hypothetical docking result table might look as follows, illustrating potential binding affinities with various cancer-related protein kinases, a common target for such small molecules.

Receptor Protein (PDB ID)LigandBinding Affinity (kcal/mol) (Hypothetical)Interacting Residues (Hypothetical)
EGFR (e.g., 2J6M)This compound-7.8Met793, Leu718, Lys745
VEGFR2 (e.g., 4ASD)This compound-7.2Cys919, Asp1046, Glu885
B-Raf (e.g., 4YHT)This compound-8.1Trp531, Cys532, Asp594

This table is for illustrative purposes only, as no specific experimental data for this compound was found.

Intermolecular Interactions and Supramolecular Aggregation Studies

The way molecules pack together in a solid-state, or crystal lattice, is governed by a network of intermolecular interactions. These interactions are crucial for determining the physical properties of the material, such as melting point, solubility, and stability.

While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 2-Amino-3,5-dibromobenzaldehyde (CSD refcode: 674764), provides a strong basis for predicting its packing behavior. nih.gov The primary amino group and the aldehyde group are key players in forming hydrogen bonds.

It is highly probable that this compound would form dimers through intermolecular hydrogen bonds between the amino group of one molecule and the aldehyde group of a neighboring molecule. Specifically, one of the hydrogen atoms of the amino group would likely interact with the oxygen atom of the aldehyde group (N-H···O). This is a common and robust hydrogen bonding motif in amino-substituted carbonyl compounds.

Additionally, weaker C-H···O or C-H···π interactions involving the methyl groups and the aromatic ring could further stabilize the crystal packing, leading to a three-dimensional supramolecular architecture. The specific arrangement of molecules would aim to maximize these favorable interactions while minimizing steric hindrance.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal packing into a "fingerprint" plot of different close contacts.

H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the benzene ring and methyl groups. They would likely account for a significant percentage of the surface area.

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms and are also a major contributor to the packing, often appearing as "wings" in the 2D fingerprint plot.

O···H/H···O contacts: These are indicative of the crucial N-H···O hydrogen bonds, as well as weaker C-H···O interactions. These would appear as distinct "spikes" in the fingerprint plot.

N···H/H···N contacts: These would also be present due to the amino group's interactions.

A quantitative breakdown of these interactions can be presented in a table, as shown below for a hypothetical analysis of this compound, with percentages informed by analyses of analogous compounds.

Interaction TypeContribution to Hirshfeld Surface (%) (Hypothetical)
H···H~45%
C···H/H···C~25%
O···H/H···O~15%
N···H/H···N~5%
C···C~5%
Others~5%

This table is illustrative and based on typical values for similar organic molecules.

Prediction of Nonlinear Optical Properties (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties.

This compound possesses the necessary structural features for NLO activity: an electron-donating amino group and an electron-withdrawing aldehyde group, connected by the π-system of the benzene ring. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β).

The magnitude of the hyperpolarizability is a key indicator of a molecule's NLO response. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The substitution pattern of this compound ensures this. The presence of the methyl groups can also modulate the electronic properties and, consequently, the NLO response.

Theoretical studies on similar amino-substituted chalcones and benzenes have shown that the intramolecular charge transfer from the donor to the acceptor group is the primary origin of the high β values. nist.gov A computational study of this compound would likely involve optimizing its geometry and then calculating its electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The results would likely show a significant β value, suggesting its potential as an NLO material.

A summary of predicted NLO properties could be tabulated as follows:

PropertySymbolPredicted Value (a.u.) (Hypothetical)
Dipole Momentμ~3.5 D
Polarizabilityα~100 a.u.
First Hyperpolarizabilityβ~1500 a.u.

These values are hypothetical and serve to illustrate the expected outcome of a DFT calculation for a molecule with these structural features.

Future Research Directions and Unexplored Avenues for 2 Amino 3,5 Dimethylbenzaldehyde

Development of Next-Generation Synthetic Methods

While classical synthetic routes to aminobenzaldehydes exist, future research is anticipated to focus on developing more efficient, sustainable, and scalable methods for producing 2-Amino-3,5-dimethylbenzaldehyde. Current methods for similar compounds often involve multi-step processes, such as the nitration of a benzaldehyde (B42025) precursor followed by reduction. google.com A promising area of exploration is the use of advanced catalytic systems to streamline this process.

One potential direction is the application of one-pot synthesis methodologies. For instance, processes that combine reduction and subsequent formylation steps without the need for isolating intermediates could significantly improve efficiency. Research into novel catalysts, such as ionic liquids or phase transfer catalysts, could facilitate cleaner reactions with higher yields and easier product separation. google.com Furthermore, exploring greener synthetic pathways, such as those utilizing biocatalysis or flow chemistry, could reduce environmental impact and enhance safety and scalability. The development of direct amination techniques that avoid harsh reagents and multiple steps represents another significant, albeit challenging, frontier.

Below is a table summarizing potential next-generation synthetic strategies that could be adapted for this compound, based on methodologies developed for analogous compounds.

Synthetic StrategyPotential AdvantagesKey Research FocusReference for Analogy
Catalytic HydrogenationAvoids large amounts of metal sludge waste from traditional reduction methods (e.g., iron powder).Optimization of catalysts (e.g., Palladium-carbon, Raney Nickel) and reaction conditions for high selectivity and yield.
Phase Transfer CatalysisImproves reaction rates and yields in multi-phase systems, potentially simplifying the process.Screening of various phase transfer catalysts for efficiency in formylation or amination reactions. google.com
One-Pot ReactionsReduces process steps, solvent usage, and waste generation by combining multiple reactions in a single vessel.Designing a sequence of reactions (e.g., reduction followed by formylation) that can be performed sequentially without intermediate purification. rsc.org
Flow ChemistryEnhanced safety, scalability, and process control; potential for higher yields and purity.Developing a continuous flow process for the synthesis, optimizing parameters like flow rate, temperature, and catalyst residence time.N/A

Advanced Applications in Catalysis and Asymmetric Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it an intriguing candidate for applications in catalysis.

Schiff Base Ligands: The compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). mdpi.comnih.gov When condensed with chiral amines, it can generate chiral Schiff base ligands. These ligands are crucial in coordination chemistry and can be complexed with various transition metals (e.g., Copper, Nickel, Iron) to form catalysts for a wide array of organic transformations. mdpi.comtandfonline.comsphinxsai.com Future research could focus on synthesizing a library of such metal complexes and evaluating their catalytic activity and enantioselectivity in reactions like Henry reactions, aldol (B89426) reactions, and the oxidation of organic compounds. nih.gov

Organocatalysis: There is a growing interest in using small organic molecules as catalysts. Chiral amines and aldehydes have been successfully employed in asymmetric synthesis. acs.orgnih.govsigmaaldrich.commdpi.com this compound itself, or its derivatives, could be explored as an organocatalyst. For example, it could potentially catalyze reactions through enamine or iminium ion intermediates, similar to well-established organocatalytic systems. nih.govmdpi.com Investigating its efficacy in asymmetric Michael additions, aldol reactions, and α-functionalizations of carbonyl compounds is a promising avenue. acs.orgnih.govpsu.edu The steric hindrance provided by the two methyl groups could play a crucial role in influencing the stereochemical outcome of these reactions.

Innovative Material Science Applications

The dual reactivity of this compound provides a gateway to the synthesis of novel polymers and functional materials. acs.orgnih.gov The ability of the amino and aldehyde groups to participate in polymerization reactions opens up possibilities for creating advanced materials with tailored properties.

Polymer Synthesis: The compound can serve as a monomer for polycondensation reactions. Reaction between the aldehyde group and a diamine, or between the amino group and a dialdehyde, can lead to the formation of polyimines (also known as poly-Schiff bases). tandfonline.comresearchgate.net These polymers, containing conjugated C=N bonds in their backbone, are known for their thermal stability and have potential applications in electronics and optics. tandfonline.commdpi.com Future work could involve copolymerizing this compound with other monomers to fine-tune the properties of the resulting materials, such as solubility, processability, and thermal stability. acs.org

Functional and Stimuli-Responsive Materials: The imine bond in Schiff base polymers is often reversible and sensitive to pH changes. rsc.org This property can be exploited to create "smart" or stimuli-responsive materials, such as self-healing hydrogels or degradable polymer networks. rsc.orgresearchgate.net For example, vesicles or nanoparticles made from polymers incorporating this monomer could be designed to release an encapsulated cargo in response to an acidic environment. acs.orgnih.gov Research into benzaldehyde-functionalized polymers has already demonstrated their utility in creating cross-linked, degradable networks, suggesting a clear path for future exploration with this specific monomer. acs.org

Targeted Drug Delivery Systems and Prodrug Strategies

The chemical functionalities of this compound make it a valuable building block for designing sophisticated drug delivery systems and prodrugs. nih.govrsc.org

Linker Chemistry: In prodrug design, a therapeutic agent is temporarily modified with a promoiety to improve its pharmacokinetic or pharmacodynamic properties. The aldehyde and amino groups of this compound are ideal handles for creating linkers that can covalently attach a drug to a targeting moiety (e.g., an antibody or a peptide). The aldehyde-alkyne-amine (A3) coupling reaction is a powerful method for generating multifunctional linkers for applications like PROTACs (proteolysis-targeting chimeras). soton.ac.uk The imine bond formed from the aldehyde is known to be cleavable under the acidic conditions found in tumor microenvironments or within cellular lysosomes, allowing for targeted drug release. gsconlinepress.comresearchgate.net

Prodrug Moieties: The compound itself could be integrated into a prodrug structure. A drug containing a primary amine could be reversibly linked to the aldehyde group, or a drug with a carboxylic acid could be attached to the amino group to form an amide bond. rsc.org The design of prodrugs that are activated by specific enzymes or environmental triggers is a major goal in drug delivery. mdpi.comnih.gov Future research could investigate the development of this compound-based prodrugs that are substrates for specific enzymes or that release their active payload in response to stimuli like hypoxia or elevated levels of reactive oxygen species. The use of amino-functionalized carriers has shown promise for enhancing drug loading and controlling release, providing another context for the application of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3,5-dimethylbenzaldehyde, and how can reaction efficiency be improved?

  • Methodological Answer : A common approach involves condensation reactions of substituted benzaldehydes with amine precursors. For example, 3,5-dimethylbenzaldehyde can react with glycine derivatives under acidic catalysis (e.g., glacial acetic acid) and reflux conditions (4–6 hours) to introduce the amino group . Efficiency improvements include optimizing molar ratios (e.g., 1:1.2 aldehyde-to-amine), solvent selection (ethanol or DMF), and catalyst screening (e.g., p-toluenesulfonic acid). Post-reaction purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., methyl groups at C3/C5, aldehyde proton at ~9.8 ppm) .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm1^{-1}) and amine (N–H stretch ~3300 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 163.10 for C9_9H11_{11}NO) .

Q. How can researchers ensure purity (>95%) of this compound for pharmacological studies?

  • Methodological Answer : Combine chromatographic methods (HPLC with C18 column, acetonitrile/water mobile phase) and spectroscopic validation (UV-Vis at λ~280 nm). Titration or GC analysis (e.g., using TCI America’s protocols) quantifies impurities like unreacted aldehyde or byproducts .

Advanced Research Questions

Q. How do electronic effects of methyl and amino groups influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The electron-donating methyl groups deactivate the aromatic ring, directing electrophiles to the para position relative to the aldehyde. The amino group enhances nucleophilicity at the ortho/para positions, which can be studied via Hammett plots or DFT calculations. Experimental validation involves comparing reaction rates with analogs (e.g., 3,5-dichloro derivatives) in model reactions like Schiff base formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Diagnose dynamic effects (e.g., hindered rotation of methyl groups) causing signal splitting .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to track hydrogen bonding in IR spectra .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives (e.g., Schiff bases) .

Q. How can researchers design experiments to evaluate the biological activity of this compound against antimicrobial targets?

  • Methodological Answer :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) and solvent controls (DMSO) .
  • Mechanistic Studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • SAR Analysis : Compare activity with halogenated analogs (e.g., 3,5-dibromo derivatives) to identify critical substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.